1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
Description
1-[(4-Chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea is a urea derivative characterized by a 4-chlorobenzyl group and a 1-phenylpyrrolidin-2-ylmethyl substituent. The urea scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and conformational flexibility, which facilitates interactions with biological targets. The 4-chlorophenyl group enhances lipophilicity and may contribute to hydrophobic interactions in binding pockets, while the 1-phenylpyrrolidin-2-ylmethyl moiety introduces stereoelectronic effects and conformational rigidity due to the bicyclic pyrrolidine system.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-16-10-8-15(9-11-16)13-21-19(24)22-14-18-7-4-12-23(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,18H,4,7,12-14H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZBEXLMSBMNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 1-phenylpyrrolidine to form the intermediate 1-(4-chlorobenzyl)-1-phenylpyrrolidine.
Urea Formation: The intermediate is then reacted with an isocyanate or a urea derivative under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Inhibiting Enzymes: Acting as an inhibitor for enzymes that play a role in metabolic processes.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The trifluoromethyl group in compound 7n increases electronegativity and metabolic stability compared to the target compound’s 4-chlorophenyl group. However, the bulky CF₃ group may reduce binding pocket compatibility.
- The 4-methoxyphenyl group in enhances solubility via its electron-donating methoxy group but may reduce membrane permeability compared to the target’s lipophilic 4-chlorobenzyl substituent.
Heterocyclic Systems
- The target compound’s 1-phenylpyrrolidin-2-ylmethyl group offers conformational rigidity but lacks direct hydrogen-bonding capacity compared to pyrimidine-based analogs.
Positional Isomerism
Linker and Functional Group Effects
- The target compound’s simple methylene linker prioritizes flexibility over directed interactions.
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea is a compound of interest due to its potential pharmacological applications. This article focuses on its biological activities, including antibacterial, enzyme inhibition, and potential therapeutic effects.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a urea moiety linked to a chlorophenyl group and a pyrrolidine derivative, which are known to influence its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrrolidine and urea demonstrate varying levels of activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Compound | Activity against Salmonella typhi | Activity against Bacillus subtilis | IC50 (µM) |
|---|---|---|---|
| Compound A | Moderate | Strong | 5.0 |
| Compound B | Weak | Moderate | 15.0 |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Table: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 12.5 |
| Urease | Non-competitive | 8.0 |
These findings suggest that the compound could serve as a lead in drug development targeting these enzymes.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers synthesized several derivatives of pyrrolidine and evaluated their antibacterial properties. The results indicated that compounds with the chlorophenyl substitution exhibited enhanced activity against gram-positive bacteria compared to their counterparts without this modification .
- Enzyme Inhibition Research : Another study focused on the synthesis of urea derivatives and their inhibitory effects on AChE. The results showed that the presence of the pyrrolidine ring significantly increased the inhibitory potency compared to simpler urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
